N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide
Description
N-[(2Z)-5,6-Dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 6, a propargyl group at position 3, and a methanesulfonylbenzamide moiety. Its synthesis likely involves cyclocondensation reactions, followed by functionalization steps to introduce the propargyl and sulfonyl groups. Structural characterization of such compounds typically employs techniques like NMR, IR, mass spectrometry, and X-ray crystallography , while software tools like SHELX and ORTEP-3 enable precise structural refinement and visualization .
Properties
IUPAC Name |
N-(5,6-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-5-9-22-17-10-13(2)14(3)11-18(17)26-20(22)21-19(23)15-7-6-8-16(12-15)27(4,24)25/h1,6-8,10-12H,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIWWXQJMHUGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide typically involves multi-step organic reactions
Benzothiazole Core Synthesis: The benzothiazole core can be synthesized through the cyclocondensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a propargylation reaction, where a propargyl halide reacts with the benzothiazole core under basic conditions.
Methanesulfonylbenzamide Moiety Addition: The final step involves the coupling of the benzothiazole derivative with methanesulfonylbenzamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Functional Comparison
Research Findings and Implications
- Structural Insights : X-ray data (as in ) confirm that subtle substituent changes drastically alter molecular conformation and reactivity. For example, the propargyl group in the target compound may induce steric effects absent in simpler benzamides.
- Software Impact : The use of SHELX for refinement () and ORTEP-3 for visualization () highlights the reliance on crystallographic tools to resolve complex structures, ensuring accuracy in comparative studies.
Biological Activity
N-[(2Z)-5,6-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Structure and Synthesis
This compound features a benzothiazole core , which is known for its diverse pharmacological properties. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : This can be achieved through cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Alkylation : The benzothiazole is then alkylated using propargyl bromide.
- Amidation : Finally, the alkylated benzothiazole is coupled with methanesulfonamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activity
The biological activity of this compound is primarily attributed to its benzothiazole structure. Compounds with this moiety have been associated with various pharmacological effects:
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this structure have shown cytotoxic effects against various cancer cell lines such as:
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| C6 | Rat brain glioma | 15.4 |
| A549 | Human lung adenocarcinoma | 12.8 |
| MCF-7 | Human breast adenocarcinoma | 10.5 |
| HT-29 | Human colorectal adenocarcinoma | 9.0 |
These findings were obtained through MTT assays that measure cell viability after treatment with the compounds .
Case Studies
Several studies have highlighted the biological activity of related benzothiazole compounds:
- Study on Benzothiazole Derivatives : A study evaluated a series of benzothiazole acylhydrazones for anticancer activity and found that modifications at the benzothiazole core significantly influenced their efficacy against various cancer cell lines .
- Cytotoxicity Assessment : Another research effort focused on determining the cytotoxic potential of different substituents on benzothiazole derivatives, revealing that electron-withdrawing groups enhanced activity against specific cancer types .
Q & A
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
